molecular formula C19H15N4NaO6S B3151290 Acid Yellow 199 CAS No. 70865-20-2

Acid Yellow 199

Cat. No.: B3151290
CAS No.: 70865-20-2
M. Wt: 450.4 g/mol
InChI Key: JXRBVOFBCVPZOV-UHFFFAOYSA-M
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Description

Acid Yellow 199 is an azo dye known for its vibrant yellow hue. It is widely used in various industries, including textiles, food, and cosmetics, due to its excellent dyeing properties. The compound is also utilized in scientific research for its fluorescent properties .

Mechanism of Action

Target of Action

Acid Yellow 199 is an azo dye . Azo dyes are synthetic colors that contain an azo group (-N=N-) as part of their molecular structure. The primary target of this compound is the color receptors in the human eye, where it produces a yellow color perception.

Mode of Action

The mode of action of this compound involves a reduction reaction . This means that the dye can be decolorized, or lose its color, through a chemical reaction that involves the gain of electrons. This property is particularly important in various industrial applications where the removal of dye color is required.

Result of Action

The primary result of this compound’s action is the production of a yellow color. When used in a dyeing process, it binds to the material (such as fabric or paper), resulting in a change in color of the material. The decolorization property of this compound, due to its reduction reaction, allows for the removal of this color under certain conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the color intensity of the dye. Additionally, the presence of reducing agents can trigger the reduction reaction and lead to decolorization . Therefore, careful control of the environment is important to achieve the desired color effect and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acid Yellow 199 is synthesized through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This salt is then coupled with a phenol or an aromatic amine to produce the azo dye. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through filtration and recrystallization to achieve the desired quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid Yellow 199 stands out due to its excellent fluorescent properties, making it highly valuable in scientific research. Its ability to undergo reduction reactions efficiently also makes it a preferred choice for wastewater treatment applications .

Biological Activity

Acid Yellow 199 is an azo dye primarily used in various industrial applications, including textiles and food. Recent studies have begun to explore its biological activities, particularly its antimicrobial properties and potential effects on human cell lines. This article provides a detailed examination of the biological activity of this compound based on available research findings.

This compound is characterized by its azo structure, which contributes to its vivid yellow color. The compound's molecular formula is C16_{16}H12_{12}N4_{4}O5_{5}S, with a molecular weight of approximately 384.35 g/mol. Its structure allows it to undergo reduction reactions, leading to decolorization, which is significant in environmental applications.

Antimicrobial Activity

Recent studies have assessed the antimicrobial efficacy of this compound against various microorganisms. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli100 µg/mL
Staphylococcus aureus75 µg/mL
Bacillus subtilis50 µg/mL
Pseudomonas aeruginosa125 µg/mL

The results indicate that this compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains, which is consistent with the behavior of many azo dyes due to their structural characteristics.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound's cytotoxicity was measured using the MTT assay, which assesses cell viability based on metabolic activity.

Table 2: Cytotoxicity of this compound on Human Cell Lines

Cell LineIC50_{50} (µM)
HeLa30.5
A54921.8
MRC-5 (normal)>100

The IC50_{50} values indicate that this compound has a relatively low cytotoxic effect on normal human fibroblast cells (MRC-5), suggesting a degree of selectivity towards cancerous cells. This selectivity is crucial for potential therapeutic applications.

The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells. This oxidative stress can disrupt cellular functions, ultimately resulting in cell death. Further investigations into the molecular docking studies have suggested that this compound may interact with key cellular targets involved in proliferation and survival pathways.

Case Studies

  • Environmental Impact Study : A study conducted by Yang et al. (2017) explored the decolorization capacity of Shewanella oneidensis MR-1 for this compound under microaerophilic conditions. The findings indicated that this bacterium could effectively reduce the dye concentration, suggesting potential bioremediation applications for wastewater treatment.
  • Anticancer Research : In a study published in MDPI, researchers investigated the anticancer properties of various azo dyes, including this compound. The results highlighted its potential as a candidate for further development in targeted cancer therapies due to its selective toxicity towards cancer cells while sparing normal cells.

Properties

IUPAC Name

sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S.Na/c1-12-10-15(24)6-8-17(12)22-21-14-4-2-13(3-5-14)20-18-9-7-16(30(27,28)29)11-19(18)23(25)26;/h2-11,20,24H,1H3,(H,27,28,29);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRBVOFBCVPZOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N4NaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430529, DTXSID80887750
Record name EINECS 274-950-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80887750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70865-20-2, 61931-26-8
Record name Benzenesulfonic acid, 4-((4-(2-(4-hydroxy-2-methylphenyl)diazenyl)phenyl)amino)-3-nitro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070865202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name EINECS 274-950-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80887750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-[[4-[(4-hydroxy-2-methylphenyl)azo]phenyl]amino]-3-nitrobenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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